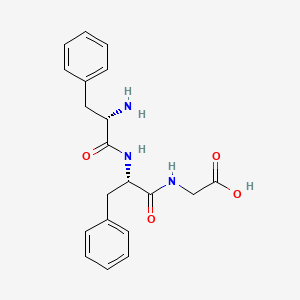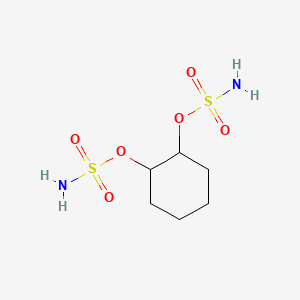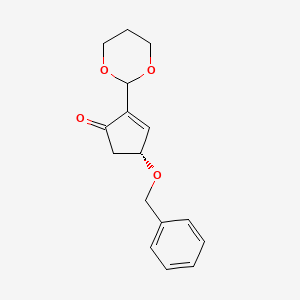
3,11-Dimethylpentacosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,11-Dimethylpentacosane is a hydrocarbon compound with the molecular formula C27H56. It is a type of dimethylalkane, specifically a dimethyl derivative of pentacosane. This compound is known for its role as a sex pheromone component in certain insect species, such as the greater wax moth, Galleria mellonella .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-dimethylpentacosane involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions typically require anhydrous conditions and a controlled temperature to prevent side reactions .
Industrial Production Methods
the principles of organic synthesis, such as the use of catalytic hydrogenation and distillation, can be applied to produce this compound in a laboratory setting .
Analyse Des Réactions Chimiques
Types of Reactions
3,11-Dimethylpentacosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can produce alcohols, aldehydes, or carboxylic acids depending on the conditions.
Reduction: Although alkanes are generally resistant to reduction, specific conditions can lead to the formation of smaller hydrocarbons.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Smaller hydrocarbons.
Substitution: Halogenated alkanes.
Applications De Recherche Scientifique
3,11-Dimethylpentacosane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of hydrocarbons and their reactions.
Biology: Acts as a sex pheromone component in insects, aiding in the study of insect behavior and communication.
Medicine: Potential use in developing environmentally safe pest control methods by disrupting insect mating behaviors.
Industry: Limited industrial applications, primarily used in research settings.
Mécanisme D'action
The mechanism of action of 3,11-dimethylpentacosane as a sex pheromone involves its interaction with olfactory receptors in insects. The compound binds to specific receptors, triggering a behavioral response such as attraction or mating behavior. The molecular targets are primarily olfactory receptor neurons, and the pathways involved include signal transduction mechanisms that lead to the behavioral response .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,11-Dimethylpentacosane: Another dimethyl derivative of pentacosane, also known for its role as a sex pheromone in insects.
3-Methylpentacosane: A monomethyl derivative with similar chemical properties but different biological activity.
3,11-Dimethylheptacosane: A longer-chain dimethylalkane with distinct physical and chemical properties.
Uniqueness
3,11-Dimethylpentacosane is unique due to its specific role in insect communication as a sex pheromone. Its structure allows it to interact with olfactory receptors in a way that triggers specific behavioral responses, making it a valuable compound for studying insect behavior and developing pest control methods .
Propriétés
| 76275-73-5 | |
Formule moléculaire |
C27H56 |
Poids moléculaire |
380.7 g/mol |
Nom IUPAC |
3,11-dimethylpentacosane |
InChI |
InChI=1S/C27H56/c1-5-7-8-9-10-11-12-13-14-15-17-21-24-27(4)25-22-19-16-18-20-23-26(3)6-2/h26-27H,5-25H2,1-4H3 |
Clé InChI |
NAGZGURRYTWJLN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(C)CCCCCCCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B14452581.png)
